
(S)-3,5-Diaminopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,5-Diaminopentanoic acid, also known as L-ornithine, is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is involved in the detoxification of ammonia in the liver and is a precursor to several other important compounds, including polyamines, which are essential for cell growth and function.
准备方法
Synthetic Routes and Reaction Conditions
(S)-3,5-Diaminopentanoic acid can be synthesized through various methods. One common approach involves the hydrogenation of L-glutamic acid, followed by the removal of the carboxyl group. Another method includes the use of L-arginine as a starting material, which is then hydrolyzed to produce L-ornithine.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications.
化学反应分析
Types of Reactions
(S)-3,5-Diaminopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce L-glutamic acid.
Reduction: It can be reduced to form polyamines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used under mild conditions.
Major Products
Oxidation: L-glutamic acid
Reduction: Polyamines such as putrescine and spermidine
Substitution: Various substituted derivatives of this compound
科学研究应用
(S)-3,5-Diaminopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: It plays a role in the study of the urea cycle and ammonia detoxification.
Medicine: It is investigated for its potential in treating liver diseases and enhancing athletic performance.
Industry: It is used in the production of polyamines, which are important for cell growth and function.
作用机制
(S)-3,5-Diaminopentanoic acid exerts its effects primarily through its role in the urea cycle. It acts as a precursor to L-arginine, which is then converted to urea and ornithine. This process helps in the detoxification of ammonia in the liver. Additionally, it is involved in the synthesis of polyamines, which are essential for cell growth and proliferation.
相似化合物的比较
Similar Compounds
L-arginine: Another amino acid involved in the urea cycle.
L-glutamic acid: A precursor to (S)-3,5-Diaminopentanoic acid.
Putrescine: A polyamine derived from this compound.
Uniqueness
This compound is unique due to its dual role in the urea cycle and polyamine synthesis. Unlike L-arginine, which is primarily involved in the urea cycle, this compound also serves as a direct precursor to polyamines, making it essential for both detoxification and cell growth processes.
属性
分子式 |
C5H12N2O2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC 名称 |
(3S)-3,5-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c6-2-1-4(7)3-5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI 键 |
UOYNFMVJDVKLNJ-BYPYZUCNSA-N |
手性 SMILES |
C(CN)[C@@H](CC(=O)O)N |
规范 SMILES |
C(CN)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



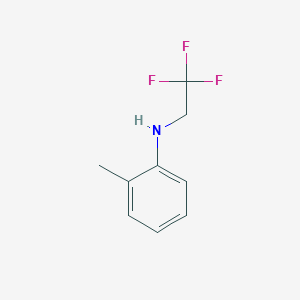
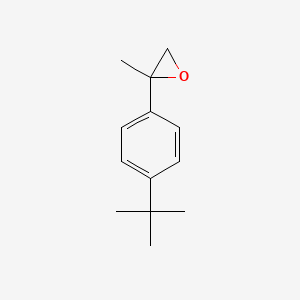
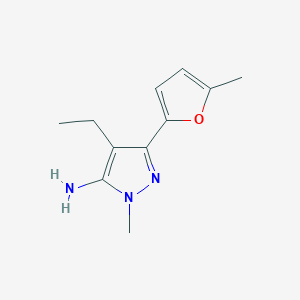
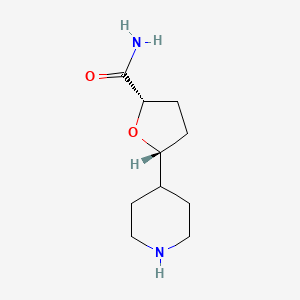
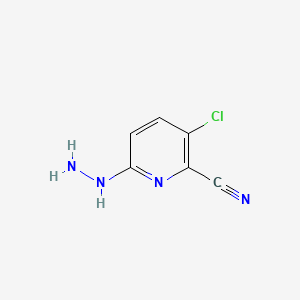
![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
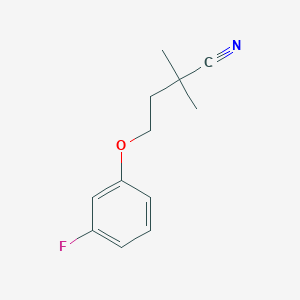

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)

![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)
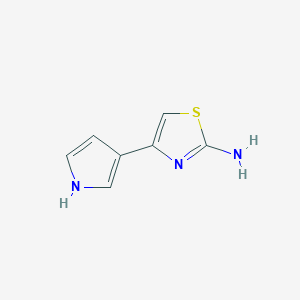
![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)
